molecular formula C7H10N2 B13583553 2-Azabicyclo[4.1.0]heptane-5-carbonitrile

2-Azabicyclo[4.1.0]heptane-5-carbonitrile

Cat. No.: B13583553
M. Wt: 122.17 g/mol
InChI Key: YBQQFIRKRWVYRB-UHFFFAOYSA-N
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Description

2-Azabicyclo[410]heptane-5-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptane-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azabicyclo[4.1.0]heptane-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of diverse products with potential biological and industrial applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptane-5-carbonitrile

InChI

InChI=1S/C7H10N2/c8-4-5-1-2-9-7-3-6(5)7/h5-7,9H,1-3H2

InChI Key

YBQQFIRKRWVYRB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1C#N

Origin of Product

United States

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